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molecular formula C17H21ClN2O B8610880 2-[(5,5-Dimethyl-3-oxocyclohex-1-enyl)amino]-3,6-dimethyl-benzonitrile hydrochloride

2-[(5,5-Dimethyl-3-oxocyclohex-1-enyl)amino]-3,6-dimethyl-benzonitrile hydrochloride

Cat. No. B8610880
M. Wt: 304.8 g/mol
InChI Key: HPVLIVXKBGHQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672707

Procedure details

6 ml of concentrated hydrochloric acid were added to a solution of 5.84 g (0.04 mol) of 3,6-dimethylanthranilonitrile (Ib) in 80 ml of THF with stirring, after 15 min 5.6 g (0.04 mol) of dimedone (II) were added, the mixture was heated under reflux with stirring for 14 h, the precipitate was filtered off, washed with acetone and dried. The mother liquor was concentrated to 1/4 of the initial volume, the precipitate was filtered off, washed with acetone and dried. Precipitates were combined to give 10.5 g (87%) of IIId, m.p. 208-209 (i-PrOH).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:5]([C:6]#[N:7])[C:4]=1[NH2:12].[CH3:13][C:14]1([CH3:22])[CH2:21][C:19](=O)[CH2:18][C:16](=[O:17])[CH2:15]1>C1COCC1>[ClH:1].[CH3:13][C:14]1([CH3:22])[CH2:21][C:19]([NH:12][C:4]2[C:3]([CH3:2])=[CH:10][CH:9]=[C:8]([CH3:11])[C:5]=2[C:6]#[N:7])=[CH:18][C:16](=[O:17])[CH2:15]1 |f:4.5|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
5.84 g
Type
reactant
Smiles
CC1=C(C(C#N)=C(C=C1)C)N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated to 1/4 of the initial volume
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
to give 10.5 g (87%) of IIId, m.p. 208-209 (i-PrOH)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
Cl.CC1(CC(C=C(C1)NC1=C(C#N)C(=CC=C1C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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